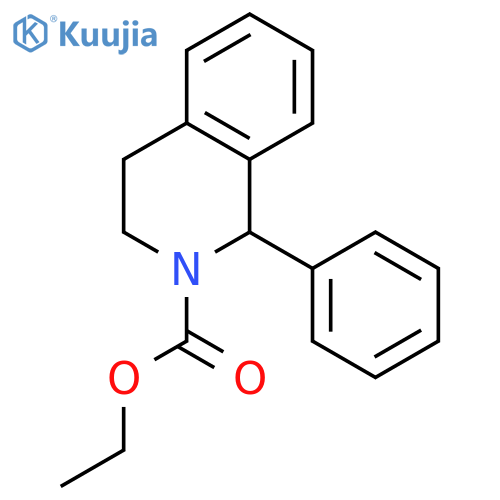

Cas no 180468-41-1 ((R)-Ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate)

(R)-Ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate 化学的及び物理的性質

名前と識別子

-

- Solifenacin impurity 21

- (1R)-3,4-Dihydro-1-phenyl-2(1H)-isoquinolinecarboxylic acid ethyl ester

- (R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

- Ethyl (R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

- Ethyl 1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate

- DKKVDRQVNMALLN-UHFFFAOYSA-N

- STL450942

- A812543

- ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

- ethyl 1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

- ethyl 1-phenyl-1,2,3,4-tetrahydro-2-isoquinolinecarboxylate

- 1-phenyl-3,4-dihydro-1H-isoquinoline-2-carbox

- 180468-41-1

- AS-72865

- CS-M0033

- ethyl (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

- (R)-ethyl1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

- DB-235807

- (R)-ethyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

- AKOS037647221

- SCHEMBL13041647

- ETHYL (1R)-1-PHENYL-3,4-DIHYDRO-1H-ISOQUINOLINE-2-CARBOXYLATE

- MFCD17488799

- (R)-Ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

-

- MDL: MFCD17488799

- インチ: 1S/C18H19NO2/c1-2-21-18(20)19-13-12-14-8-6-7-11-16(14)17(19)15-9-4-3-5-10-15/h3-11,17H,2,12-13H2,1H3

- InChIKey: DKKVDRQVNMALLN-UHFFFAOYSA-N

- ほほえんだ: O(C([H])([H])C([H])([H])[H])C(N1C([H])([H])C([H])([H])C2=C([H])C([H])=C([H])C([H])=C2C1([H])C1C([H])=C([H])C([H])=C([H])C=1[H])=O

計算された属性

- せいみつぶんしりょう: 281.141578849g/mol

- どういたいしつりょう: 281.141578849g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 21

- 回転可能化学結合数: 3

- 複雑さ: 351

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.7

- トポロジー分子極性表面積: 29.5

じっけんとくせい

- 密度みつど: 1.145

(R)-Ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB543155-5 g |

(R)-Ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate; . |

180468-41-1 | 5g |

€1,065.00 | 2023-03-07 | ||

| eNovation Chemicals LLC | D763470-1g |

(1R)-3,4-Dihydro-1-phenyl-2(1H)-isoquinolinecarboxylic acid ethyl ester |

180468-41-1 | 97% | 1g |

$150 | 2024-06-06 | |

| abcr | AB543155-250mg |

(R)-Ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate; . |

180468-41-1 | 250mg |

€180.90 | 2025-02-19 | ||

| Aaron | AR00AC4W-100mg |

(1R)-3,4-Dihydro-1-phenyl-2(1H)-isoquinolinecarboxylic acid ethyl ester |

180468-41-1 | 98% | 100mg |

$27.00 | 2025-02-10 | |

| Aaron | AR00AC4W-250mg |

(1R)-3,4-Dihydro-1-phenyl-2(1H)-isoquinolinecarboxylic acid ethyl ester |

180468-41-1 | 98% | 250mg |

$45.00 | 2025-02-10 | |

| eNovation Chemicals LLC | D763470-100mg |

(1R)-3,4-Dihydro-1-phenyl-2(1H)-isoquinolinecarboxylic acid ethyl ester |

180468-41-1 | 97% | 100mg |

$80 | 2024-06-06 | |

| eNovation Chemicals LLC | D763470-250mg |

(1R)-3,4-Dihydro-1-phenyl-2(1H)-isoquinolinecarboxylic acid ethyl ester |

180468-41-1 | 97% | 250mg |

$100 | 2024-06-06 | |

| eNovation Chemicals LLC | D763470-1g |

(1R)-3,4-Dihydro-1-phenyl-2(1H)-isoquinolinecarboxylic acid ethyl ester |

180468-41-1 | 97% | 1g |

$150 | 2025-02-21 | |

| abcr | AB543155-1 g |

(R)-Ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate; . |

180468-41-1 | 1g |

€370.50 | 2023-06-14 | ||

| Chemenu | CM478004-1g |

(1R)-3,4-Dihydro-1-phenyl-2(1H)-isoquinolinecarboxylic acid ethyl ester |

180468-41-1 | 95%+ | 1g |

$*** | 2023-03-30 |

(R)-Ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate 関連文献

-

Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636

-

Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473

-

Shachi Mittal Analyst, 2019,144, 2635-2642

-

Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685

-

Wei Chen Nanoscale, 2015,7, 6957-6990

-

Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977

-

Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740

-

Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807

(R)-Ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylateに関する追加情報

Recent Advances in the Study of (R)-Ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS: 180468-41-1)

The compound (R)-Ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS: 180468-41-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This chiral isoquinoline derivative serves as a key intermediate in the synthesis of various biologically active molecules, particularly those targeting neurological and cardiovascular diseases. Recent studies have focused on optimizing its synthetic routes, exploring its pharmacological properties, and investigating its role as a building block for more complex therapeutic agents.

A 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's utility in the asymmetric synthesis of tetrahydroisoquinoline alkaloids, a class of compounds with notable bioactivity. The researchers developed a novel catalytic system that significantly improved the enantioselectivity and yield of (R)-Ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate, paving the way for its scalable production. This advancement is particularly relevant for the pharmaceutical industry, where chiral purity is critical for drug efficacy and safety.

In parallel, a team from the University of Cambridge reported the compound's potential as a modulator of dopamine receptors in a 2024 paper in ACS Chemical Neuroscience. Using molecular docking and in vitro assays, they demonstrated that derivatives of (R)-Ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate exhibit selective binding to D2-like dopamine receptors, suggesting possible applications in treating Parkinson's disease and schizophrenia. These findings open new avenues for structure-activity relationship (SAR) studies aimed at developing more potent and selective dopaminergic agents.

From a synthetic chemistry perspective, recent work published in Organic Letters (2024) has explored the compound's reactivity in palladium-catalyzed cross-coupling reactions. The study revealed that (R)-Ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate can serve as an effective substrate for constructing complex polycyclic frameworks, which are often found in natural products with anticancer properties. This discovery expands the toolbox of medicinal chemists working on oncology drug development.

Pharmacokinetic studies of the compound have also progressed, with a 2023 report in Drug Metabolism and Disposition providing detailed insights into its metabolic stability and cytochrome P450 interactions. The data suggest that while the compound shows moderate hepatic clearance, strategic structural modifications could enhance its metabolic profile for therapeutic applications. These findings are particularly valuable for drug design efforts aiming to improve bioavailability and reduce potential drug-drug interactions.

Looking forward, the versatility of (R)-Ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate continues to inspire innovative research across multiple domains of medicinal chemistry. Its dual role as both a biologically active scaffold and a synthetic building block positions it as a valuable asset in the discovery of new therapeutic agents. Future studies are expected to further elucidate its mechanism of action and explore its potential in combination therapies for complex diseases.

180468-41-1 ((R)-Ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate) 関連製品

- 897614-71-0(3,4-difluoro-N-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}benzamide)

- 2172555-11-0(4-(4-azidopiperidin-1-yl)-2,3-dimethyl-4-oxobutanoic acid)

- 1432678-93-7(3,5-Bis(difluoromethoxy)benzoic acid)

- 696650-38-1(2-2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl-1-(piperidin-1-yl)ethan-1-one)

- 1207035-16-2(3-(benzenesulfonyl)-N-4-methoxy-3-(2-oxopiperidin-1-yl)phenylpropanamide)

- 1823027-90-2(Benzoic acid, 4-(bromomethyl)-3-methyl-)

- 156867-62-8(2-(4-Chloro-3,5-dimethylphenoxy)acetohydrazide)

- 848070-24-6([4-(hydroxymethyl)piperidin-4-yl]methanol)

- 1206969-77-8(1-(2-Bromo-4-fluorobenzyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one)

- 1806867-10-6(6-Bromo-2-(difluoromethyl)-3-hydroxypyridine-4-carboxylic acid)